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Compound of Interest

Compound Name: N6-Pivaloyloxymethyladenosine

Cat. No.: B15585335 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the Nuclear Magnetic Resonance (NMR)

characterization of N6-Pivaloyloxymethyladenosine, a modified nucleoside of significant

interest in medicinal chemistry, often utilized as a prodrug to enhance bioavailability. The

protocols outlined below, along with the expected NMR data, will facilitate its unambiguous

identification and purity assessment.

Overview and Significance
N6-Pivaloyloxymethyladenosine is a derivative of adenosine where the N6-amino group is

modified with a pivaloyloxymethyl (POM) protecting group. This modification is a common

strategy in drug development to mask the polar N-H group, thereby increasing the lipophilicity

and cell permeability of the parent nucleoside. Upon entering the cell, the POM group is

designed to be cleaved by intracellular esterases, releasing the active adenosine analog.

Accurate NMR characterization is crucial to confirm the successful synthesis of this prodrug

and to ensure its purity before its use in biological assays.

Predicted NMR Data
While a specific literature source detailing the complete NMR assignment for N6-
Pivaloyloxymethyladenosine is not readily available, the expected chemical shifts can be
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reliably predicted based on the known spectrum of adenosine and the characteristic shifts of

the pivaloyloxymethyl group. The following tables summarize the predicted 1H and 13C NMR

chemical shifts in DMSO-d6.

Table 1: Predicted ¹H NMR Data for N6-Pivaloyloxymethyladenosine (in DMSO-d6)

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 ~ 8.2 - 8.4 s -

H-8 ~ 8.1 - 8.3 s -

H-1' ~ 5.9 - 6.1 d ~ 6.0

N6-CH2 ~ 5.8 - 6.0 s -

2'-OH ~ 5.4 - 5.6 d ~ 6.0

3'-OH ~ 5.1 - 5.3 d ~ 4.5

5'-OH ~ 4.9 - 5.1 t ~ 5.5

H-2' ~ 4.6 - 4.8 t ~ 5.5

H-3' ~ 4.1 - 4.3 t ~ 5.0

H-4' ~ 3.9 - 4.1 q ~ 3.5

H-5', 5'' ~ 3.5 - 3.7 m -

C(CH3)3 ~ 1.1 - 1.3 s -

Table 2: Predicted ¹³C NMR Data for N6-Pivaloyloxymethyladenosine (in DMSO-d6)
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Carbons Predicted Chemical Shift (δ, ppm)

C=O ~ 177 - 179

C-6 ~ 155 - 157

C-2 ~ 152 - 154

C-4 ~ 148 - 150

C-8 ~ 140 - 142

C-5 ~ 118 - 120

C-1' ~ 87 - 89

C-4' ~ 85 - 87

C-2' ~ 73 - 75

N6-CH2 ~ 70 - 72

C-3' ~ 70 - 72

C-5' ~ 61 - 63

C(CH3)3 ~ 38 - 40

C(CH3)3 ~ 26 - 28

Experimental Protocols
Sample Preparation for NMR Spectroscopy
A well-prepared sample is fundamental for acquiring high-quality NMR data.

Sample Weighing: Accurately weigh 5-10 mg of N6-Pivaloyloxymethyladenosine for ¹H

NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6)

is recommended as it is a good solvent for polar molecules like nucleoside analogs and its

residual proton peak does not overlap with key signals. Other potential solvents include

methanol-d4 or chloroform-d.
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Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex

or sonicate the sample to ensure complete dissolution.

Filtering: To remove any particulate matter, filter the solution through a small plug of glass

wool or a syringe filter directly into a clean 5 mm NMR tube.

Final Volume Adjustment: Ensure the final sample height in the NMR tube is at least 4 cm to

be within the detection region of the NMR coil.

Labeling: Clearly label the NMR tube with the sample identification.

NMR Sample Preparation Workflow

1. Weigh Sample
(5-30 mg)

2. Dissolve in
Deuterated Solvent

(e.g., DMSO-d6)

 Add ~0.6 mL 3. Filter Solution
into NMR Tube

 Ensure complete
dissolution 4. Adjust Volume

(min. 4 cm)
 Remove particulates 5. Label NMR Tube Prepare for analysis

Click to download full resolution via product page

NMR Sample Preparation Workflow

NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra on a 400 MHz or

500 MHz spectrometer. These may need to be optimized based on the specific instrument and

sample concentration.

1D ¹H NMR:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: 12-16 ppm.

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.
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Acquisition Time: 2-4 seconds.

1D ¹³C NMR:

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker

instruments).

Spectral Width: 200-240 ppm.

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

Relaxation Delay (d1): 2-5 seconds.

2D NMR Experiments (for structural confirmation):

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings, particularly

within the ribose ring.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for assigning quaternary carbons

and connecting the different parts of the molecule (adenine, ribose, and POM group).
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NMR Characterization Workflow

Sample Preparation

1D NMR Acquisition
(¹H, ¹³C)

2D NMR Acquisition
(COSY, HSQC, HMBC)

 If needed for
full assignment

Data Processing
(FT, Phasing, Baseline Correction)

Spectral Assignment

Structural Confirmation
& Purity Assessment

Click to download full resolution via product page

Logical Workflow for NMR Characterization

Data Analysis and Interpretation
Reference the Solvent Peak: Calibrate the chemical shift scale using the residual solvent

peak (e.g., DMSO-d6 at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
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Assign Adenosine Core Protons and Carbons: Identify the characteristic signals for the

adenine and ribose moieties by comparing the spectra with known data for adenosine.[1][2]

[3]

Assign the Pivaloyloxymethyl (POM) Group:

In the ¹H NMR spectrum, look for a singlet around 5.8-6.0 ppm corresponding to the N6-

CH2-O protons and a singlet around 1.1-1.3 ppm for the nine equivalent protons of the

tert-butyl group.

In the ¹³C NMR spectrum, identify the carbonyl carbon of the ester at ~177-179 ppm, the

methylene carbon (N6-CH2-O) at ~70-72 ppm, and the quaternary and methyl carbons of

the tert-butyl group at approximately 38-40 ppm and 26-28 ppm, respectively.

Utilize 2D NMR Data:

Use the COSY spectrum to trace the connectivity of the ribose protons (H-1' to H-5').

Use the HSQC spectrum to definitively link each proton to its attached carbon.

Use the HMBC spectrum to confirm the attachment of the POM group to the N6 position

by observing correlations from the N6-CH2 protons to C-6 of the adenine ring and to the

carbonyl carbon of the POM group.

Conclusion
The comprehensive NMR characterization of N6-Pivaloyloxymethyladenosine is essential for

verifying its chemical identity and purity. By following the detailed protocols for sample

preparation, data acquisition, and spectral analysis outlined in these application notes,

researchers and drug development professionals can confidently confirm the structure of this

important adenosine prodrug. The provided tables of predicted chemical shifts serve as a

valuable reference for this process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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